(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid often involves complex organic reactions. For instance, the synthesis of related pyrimidine derivatives can be achieved through reactions involving amino groups and methanesulfonic acid, where proton transfer from methanesulfonic acid to the aminopyrimidine moiety is a critical step (Aoki et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid is often analyzed using techniques such as X-ray diffraction. These analyses reveal details about the arrangement of atoms within the molecule, including the orientation of the pyrimidine ring and the positioning of the amino and sulfonic acid groups, contributing to the understanding of their chemical behavior and interactions (Eberlin et al., 2013).
Chemical Reactions and Properties
The reactivity of the amino group in compounds like (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid is significant for various chemical transformations. For example, the amino group can participate in nucleophilic substitution reactions, contributing to the compound's versatility in organic synthesis. Moreover, the presence of the methanesulfonic acid moiety may introduce acidic properties, influencing the compound's solubility and reactivity (Kluger & Tsui, 1980).
Physical Properties Analysis
The physical properties of (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties can be influenced by the compound's molecular structure, particularly the interactions between the amino and sulfonic acid groups and the surrounding environment (Zhong & Parker, 2018).
Chemical Properties Analysis
The chemical properties of (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The amino group contributes to basicity, while the methanesulfonic acid moiety adds acidic characteristics. These properties determine the compound's behavior in chemical reactions and its potential applications in synthesis and catalysis (Bonrath et al., 2009).
Scientific Research Applications
Crystal Structure Analysis
In a study by Masahide et al. (2017), the crystal structure of a related compound, C15H20N7O3S+·CH3O3S−, was examined. This compound forms a salt with proton transfer from methanesulfonic acid to an aminopyrimidine moiety, illustrating the relevance of methanesulfonic acid derivatives in crystallography and molecular structure analysis (Aoki Masahide, Takahiro Ichige, J. Shiina, Satoshi Tanida, Koji Shiraki, M. Ishigai, 2017).
Catalytic Applications
F. Tamaddon and Davood Azadi (2018) researched the synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid. This study highlighted its role as a catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the potential of methanesulfonic acid derivatives in facilitating chemical reactions (F. Tamaddon, Davood Azadi, 2018).
Microbial Metabolism
Kelly and Murrell (1999) examined the microbial metabolism of methanesulfonic acid, a stable strong acid involved in the biogeochemical cycling of sulfur. Their findings contribute to understanding the ecological and environmental roles of methanesulfonic acid and its derivatives (D. Kelly, J. Murrell, 1999).
Selective Mesylation
Sun Young Kim et al. (1999) explored the use of 1H-Benzotriazol-1-yl methanesulfonate as a selective mesylating agent, demonstrating its efficacy in differentiating amino groups in molecular synthesis (Sun Young Kim, N. Sung, Joong-Kwon Choi, Sung Soo Kim, 1999).
Solvent Properties and Applications
L. Marx and A. Rassat (2002) investigated water-soluble aminoxyls, including (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, focusing on their solubility and association properties in various solvents. This research provides insight into the solvent properties and applications of methanesulfonic acid derivatives (L. Marx, A. Rassat, 2002).
Mechanism of Action
Target of Action
The primary targets of (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, a bacterium, and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium .
Mode of Action
(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid interacts with its targets by catalyzing an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is part of a thiamine salvage pathway .
Biochemical Pathways
It is known that the compound plays a role in the thiamine salvage pathway .
Result of Action
It is known that the compound plays a role in the thiamine salvage pathway , which suggests that it may influence the availability of thiamine in the cell.
properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-4-8-2-5(6(7)9-4)3-13(10,11)12/h2H,3H2,1H3,(H2,7,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBSNIMLNTEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304356 | |
Record name | (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |
CAS RN |
2908-73-8 | |
Record name | 4-Amino-2-methyl-5-pyrimidinemethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2908-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 165509 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002908738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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